molecular formula C7H9BrN2 B1331522 (2-Bromo-4-methylphenyl)hydrazine CAS No. 67156-57-4

(2-Bromo-4-methylphenyl)hydrazine

Cat. No. B1331522
CAS RN: 67156-57-4
M. Wt: 201.06 g/mol
InChI Key: UVGAXOGYWXOXKO-UHFFFAOYSA-N
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Description

“(2-Bromo-4-methylphenyl)hydrazine” is a chemical compound with the CAS Number: 67156-57-4 . Its molecular weight is 201.07 and its IUPAC name is 1-(2-bromo-4-methylphenyl)hydrazine .


Molecular Structure Analysis

The InChI code for “(2-Bromo-4-methylphenyl)hydrazine” is 1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 . The crystallographic data confirmed that the bromo hydrazine derivative crystalizes in monoclinic space group P 2 1 / n and consists of bromo dimethoxy phenyl ring and methyl dimethoxy phenyl ring interlinked to each other via hydrazide moiety .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Bromo-4-methylphenyl)hydrazine” is 201.07 . No other specific physical or chemical properties were found in the search results.

Scientific Research Applications

  • Fluorescent Probe Development :

    • A study by Zhu et al. (2019) discussed the creation of a fluorescent probe for detecting hydrazine, a highly active alkali used in several industries. This probe, designed using dicyanoisophorone and a 4-bromobutyryl moiety, exhibited low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).
  • Organic Synthesis and Molecular Structure :

    • Panova et al. (2020) reported on the synthesis of a compound involving (2-Bromo-4-methylphenyl)hydrazine, which led to the formation of a diazadiphosphinine derivative. This work contributes to understanding the reactions and structures of related compounds (Panova et al., 2020).
    • Lalvani et al. (2021) synthesized a novel bromo hydrazine derivative, conducting a detailed crystallographic investigation and DFT studies. The work has implications in understanding molecular interactions and potential biological activities (Lalvani et al., 2021).
  • Nonlinear Optical Properties :

    • Ghazzali et al. (2007) examined the synthesis and structure of hydrazine derivatives, highlighting their nonlinear optical properties. This has potential applications in the development of new materials for optical technologies (Ghazzali et al., 2007).
  • Antimicrobial Activities :

    • Bharti et al. (2010) synthesized and evaluated hydrazine derivatives for their antimicrobial activities, discovering that some compounds displayed effective anti-bacterial and anti-fungal properties (Bharti et al., 2010).
  • Pharmacological Applications :

    • Abdel-Wahab et al. (2008) researched the antihypertensive α-blocking activity of hydrazine derivatives, providing insights into potential therapeutic applications (Abdel-Wahab et al., 2008).
  • Cancer Research :

    • Prasetiawati et al. (2022) synthesized a hydrazine derivative with potent anti-cancer activity against breast cancer cell lines, indicating its potential as a novel anti-cancer compound (Prasetiawati et al., 2022)

Safety And Hazards

The safety information for “(2-Bromo-4-methylphenyl)hydrazine” indicates that it has a GHS07 pictogram and the signal word is "Warning" . It’s important to handle this compound with care, avoiding contact with skin, eyes, or clothing, and preventing ingestion and inhalation .

properties

IUPAC Name

(2-bromo-4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGAXOGYWXOXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303266
Record name (2-bromo-4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-methylphenyl)hydrazine

CAS RN

67156-57-4
Record name NSC157604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-bromo-4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YS Panova, AV Sheyanova, EV Baranov… - Russian Chemical …, 2020 - Springer
Oxidative dehydrogenation of 2-bromo-4-methylaniline with manganese(iv) oxide leads to the formation of (E)-1,2-bis(2-bromo-4-methylphenyl)diazene (1). The reaction of 1 with …
Number of citations: 2 link.springer.com
MF Cheng, LC Ou, SC Chen, WT Chang… - Bioorganic & Medicinal …, 2014 - Elsevier
The μ-opioid receptor (MOR) is the major opioid receptor targeted by most analgesics in clinical use. However, the use of all known MOR agonists is associated with severe adverse …
Number of citations: 15 www.sciencedirect.com
AK Bauer, J Conrad, U Beifuss - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
A highly efficient copper(I)-catalyzed approach for the synthesis of 1,1′-bisindoles that is based on the formation of four bonds in one step has been developed. The unprecedented …
Number of citations: 3 pubs.rsc.org
M Zhu, N Zheng - Synthesis, 2011 - thieme-connect.com
A photocatalytic system involving [Ru (bpyrz) 3](PF 6) 2 2H 2 O, visible light, and air has been developed for cleavage of the NN bonds of hydrazines and hydrazides. This catalytic …
Number of citations: 57 www.thieme-connect.com
IT Barnish - 1966 - search.proquest.com
The research work presented herein can be conveniently divided into three main sections, each section Toeing based on investigations with either actual or potential l, 3-dipolar …
Number of citations: 0 search.proquest.com
ЮС Панова, АВ Шеянова, ЕВ Баранов… - … Академии наук. Серия …, 2020 - elibrary.ru
Окислительное дегидрирование 2-бром-4-метиланилина оксидом марганца (IV) приводит к образованию (E)-1, 2-бис (2-бром-4-метилфенил) диазена (1). Реакция 1 с …
Number of citations: 1 elibrary.ru

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